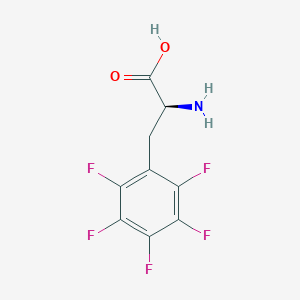

2,3,4,5,6-Pentafluoro-L-phenylalanine

Description

Properties

IUPAC Name |

(2S)-2-amino-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F5NO2/c10-4-2(1-3(15)9(16)17)5(11)7(13)8(14)6(4)12/h3H,1,15H2,(H,16,17)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTDJPUFAVPHQA-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1F)F)F)F)F)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C1=C(C(=C(C(=C1F)F)F)F)F)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375801 | |

| Record name | 2,3,4,5,6-Pentafluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34702-59-5, 138109-65-6 | |

| Record name | Pentafluorophenylalanine, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034702595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,5,6-Pentafluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,3,4,5,6-Pentafluorophenyl)-l-alaninehydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAFLUOROPHENYLALANINE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJJ37GCZ42 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,3,4,5,6-Pentafluoro-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,5,6-Pentafluoro-L-phenylalanine (F5-Phe) is a non-proteinogenic, fluorinated analog of the essential amino acid L-phenylalanine. The substitution of all five hydrogen atoms on the phenyl ring with highly electronegative fluorine atoms imparts unique physicochemical properties, making it an invaluable tool in chemical biology, drug discovery, and materials science. The introduction of fluorine can modulate acidity, hydrophobicity, conformation, and metabolic stability.[1] This guide provides a comprehensive overview of its core chemical properties, experimental methodologies for its use, and its applications in research and development.

Core Chemical and Physical Properties

This compound is a white, crystalline solid at room temperature.[2][3] Its key properties are summarized below, providing a foundational dataset for its application in experimental design.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₆F₅NO₂ | [2] |

| Molecular Weight | 255.14 g/mol | [2] |

| CAS Number | 34702-59-5 | [2] |

| Appearance | White to light yellow powder or crystal | [2][3] |

| Melting Point | 258 °C (with decomposition) | [2] |

| Purity | Typically >95.0% (as determined by HPLC and/or Nonaqueous Titration) | [2][3] |

| Specific Rotation [α]²⁰/D | +18.0 to +23.0° (c=0.2, H₂O) | |

| Storage Temperature | Room temperature (recommended cool and dark, <15°C) or 2-8 °C | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and verification of F5-Phe and its derivatives.

Infrared (IR) Spectroscopy

Cryogenic IR spectroscopy provides high spectral resolution, allowing for detailed structural analysis. The IR spectrum of protonated F5-Phe is characterized by a congested region between 1000 and 1400 cm⁻¹, though the signals in this region have relatively weak intensity compared to monofluorinated analogs.[5] This technique is sensitive enough to probe weak fluorine-specific interactions and intramolecular hydrogen bonds.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F-NMR is a powerful technique for studying proteins into which F5-Phe has been incorporated. The unique ¹⁹F signal provides a sensitive probe with little to no background from the rest of the protein, enabling the study of protein structure, aggregation, and ligand interactions.[5][7] In solution, the ¹⁹F NMR spectrum of related pentafluorophosphato derivatives shows characteristic splitting patterns that confirm the structure and coordination of the fluorine atoms.[8]

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is routinely used to confirm the high-fidelity incorporation of F5-Phe into proteins.[7] The observed mass of the modified protein will be consistent with the replacement of a canonical amino acid with F5-Phe. High-resolution mass spectrometry is also a key tool for confirming the purity and structure of synthesized F5-Phe and its derivatives.[8]

Experimental Protocols and Methodologies

The unique properties of F5-Phe are leveraged through its incorporation into peptides and proteins. This is most commonly achieved via Solid-Phase Peptide Synthesis (SPPS) using the Fmoc-protected derivative, Fmoc-pentafluoro-L-phenylalanine.

General Protocol for Fmoc-Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard procedure for incorporating Fmoc-pentafluoro-L-phenylalanine into a peptide sequence using an automated peptide synthesizer.

Materials:

-

2-chlorotrityl resin preloaded with the C-terminal amino acid

-

Fmoc-protected amino acids (including Fmoc-pentafluoro-L-phenylalanine)

-

Activating agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (Dimethylformamide)

-

Deprotection solution: 20% piperidine in DMF

-

Cleavage cocktail (e.g., TFA/TIS/H₂O - 95:2.5:2.5)

Procedure:

-

Resin Swelling: The resin is swelled in DMF for 30 minutes prior to synthesis.

-

Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed by treating with 20% piperidine in DMF.

-

Washing: The resin is thoroughly washed with DMF to remove residual piperidine.

-

Amino Acid Coupling: The next Fmoc-protected amino acid (e.g., Fmoc-pentafluoro-L-phenylalanine) is pre-activated with HBTU and DIPEA and then added to the resin. The coupling reaction proceeds for a specified time.

-

Washing: The resin is washed again with DMF to remove excess reagents.

-

Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Deprotection: The Fmoc group of the final amino acid is removed.

-

Cleavage and Side-Chain Deprotection: The synthesized peptide is cleaved from the resin, and acid-labile side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail (e.g., TFA-based).

-

Precipitation and Purification: The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Research and Drug Development

The incorporation of F5-Phe into peptides and proteins is a powerful strategy for modulating biological activity and studying molecular interactions.

Probing Protein Structure and Function

The perfluorinated aromatic ring of F5-Phe significantly alters the electronic properties of the side chain compared to native phenylalanine. This modification is particularly useful for studying:

-

Cation-π Interactions: Serial fluorination of an aromatic ring systematically alters its electrostatic characteristics. Penta-fluorination dramatically reduces the cation-π binding potential, allowing researchers to probe the energetic contribution of these interactions to protein stability and ligand binding.[7]

-

¹⁹F NMR Probes: The fluorine atoms serve as sensitive NMR probes for investigating protein structure, dynamics, and interactions without interference from other atoms in the protein.[5][7]

Enhancing Peptide Therapeutics

In drug development, modifying peptides with non-canonical amino acids like F5-Phe can significantly improve their therapeutic potential.[9]

-

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the aromatic ring of F5-Phe less susceptible to enzymatic degradation by proteases, which can prolong the biological half-life of a peptide drug.[10]

-

Modulation of Bioactivity: The altered electronic and hydrophobic properties of the F5-Phe side chain can lead to changes in receptor binding affinity and selectivity, allowing for the fine-tuning of a peptide's pharmacological profile.[9][11] This makes it a valuable component for designing novel peptides with improved bioactivity.[9]

Conclusion

This compound is a powerful and versatile chemical tool for researchers across multiple scientific disciplines. Its unique electronic properties, stemming from the perfluorinated phenyl ring, provide a means to systematically probe complex biological interactions that are otherwise difficult to study. Furthermore, its ability to enhance the stability and modulate the activity of peptides makes it a highly attractive building block in the development of next-generation therapeutics. The data and protocols presented in this guide offer a solid foundation for the effective application of this unique amino acid in advanced research and drug development.

References

- 1. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 2. labproinc.com [labproinc.com]

- 3. Pentafluoro-L-phenylalanine, 1G | Labscoop [labscoop.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pentafluorophosphato‐Phenylalanines: Amphiphilic Phosphotyrosine Mimetics Displaying Fluorine‐Specific Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Purity of 2,3,4,5,6-Pentafluoro-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purity analysis of 2,3,4,5,6-Pentafluoro-L-phenylalanine, a fluorinated analog of the essential amino acid L-phenylalanine. The introduction of fluorine atoms into the phenyl ring significantly alters the electronic and lipophilic properties of the molecule, making it a valuable tool in drug discovery, protein engineering, and as a probe in metabolic studies. This document details the primary synthetic routes, purification protocols, and analytical methods for purity assessment, presented in a format tailored for researchers and professionals in the field.

Synthesis of this compound

The enantioselective synthesis of this compound is crucial to its application in biological systems. Two predominant methods for achieving high enantiomeric purity are the alkylation of a glycine benzophenone imine under phase-transfer catalysis (O'Donnell's method) and the alkylation of a chiral Ni(II) complex of a glycine Schiff base (Belokon's method).

Asymmetric Synthesis via Alkylation of a Glycine Benzophenone Imine

This method, pioneered by O'Donnell, utilizes a chiral phase-transfer catalyst to direct the stereoselective alkylation of the benzophenone imine of a glycine ester with pentafluorobenzyl bromide.[1] The benzophenone imine serves to protect the amine group and activate the α-carbon for deprotonation and subsequent alkylation.[2]

Experimental Protocol:

A detailed experimental protocol for this method is as follows:

-

Preparation of the Glycine Benzophenone Imine Ester: The Schiff base is typically prepared by the reaction of glycine ethyl ester hydrochloride with benzophenone imine in the presence of a base.

-

Phase-Transfer Catalyzed Alkylation: The glycine benzophenone imine ester is dissolved in an organic solvent (e.g., dichloromethane or toluene). An aqueous solution of a strong base (e.g., 50% NaOH) is added to create a biphasic system. A chiral phase-transfer catalyst, often a derivative of a Cinchona alkaloid, is introduced to facilitate the transfer of the enolate into the organic phase.[1]

-

Addition of Alkylating Agent: Pentafluorobenzyl bromide is added to the reaction mixture, and the reaction is stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC).

-

Hydrolysis and Deprotection: The resulting alkylated Schiff base is hydrolyzed under acidic conditions (e.g., with aqueous HCl) to remove the benzophenone protecting group and the ester group, yielding the crude this compound.

This method has been reported to yield enantiomeric excesses (ee) of less than 98%.[3]

Asymmetric Synthesis via Alkylation of a Chiral Ni(II) Complex

This approach, developed by Belokon and coworkers, employs a chiral Ni(II) complex of a Schiff base derived from glycine and a chiral auxiliary, typically (S)-2-[N-(N'-benzylprolyl)amino]benzophenone.[4][5] This complex serves as a chiral glycine equivalent, and its alkylation with pentafluorobenzyl bromide proceeds with high diastereoselectivity.

Experimental Protocol:

The general steps for this synthesis are:

-

Formation of the Chiral Ni(II) Complex: The chiral ligand is reacted with glycine and a nickel(II) salt (e.g., Ni(NO₃)₂) in the presence of a base to form the planar chiral Ni(II) complex.[6]

-

Alkylation Reaction: The complex is then reacted with pentafluorobenzyl bromide in a suitable solvent such as dimethylformamide (DMF) in the presence of a base (e.g., solid NaOH or potassium carbonate) at room temperature.[4]

-

Diastereomer Separation: The resulting diastereomeric complexes can be separated by silica gel chromatography.

-

Hydrolysis and Isolation: The desired diastereomer is then hydrolyzed with aqueous acid (e.g., HCl) to decompose the complex, releasing the enantiomerically enriched this compound and allowing for the recovery of the chiral auxiliary.

This method has been reported to produce enantiomerically enriched (S)-fluorinated phenylalanine derivatives with enantiomeric excesses of less than 90%.[3]

Purification of this compound

Purification of the final product is critical to remove unreacted starting materials, byproducts, and any enantiomeric impurities. The primary methods for purification are recrystallization and preparative high-performance liquid chromatography (HPLC).

Recrystallization

Recrystallization is a common technique for the purification of solid compounds. The choice of solvent is critical and is determined by the solubility of the amino acid and its impurities. For fluorinated amino acids, a mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, can be effective.

General Protocol:

-

Dissolve the crude amino acid in a minimum amount of a hot solvent in which it is highly soluble.

-

Slowly add a co-solvent in which the amino acid is less soluble until turbidity is observed.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, preparative reversed-phase HPLC (RP-HPLC) is the method of choice.[7] This technique separates compounds based on their hydrophobicity.

General Protocol:

-

Column: A preparative C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and a polar organic solvent, such as acetonitrile or methanol, containing an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid, is commonly employed.

-

Detection: The elution of the compound is monitored using a UV detector, typically at wavelengths around 214 nm and 254 nm.

-

Fraction Collection and Lyophilization: Fractions containing the pure product are collected, pooled, and the solvent is removed by lyophilization to yield the purified this compound.

Purity Analysis

The purity of this compound is assessed by a combination of analytical techniques, primarily HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy. Mass spectrometry is used to confirm the molecular weight.

High-Performance Liquid Chromatography (HPLC)

Analytical RP-HPLC is used to determine the chemical purity and, with a chiral column, the enantiomeric purity of the final product.

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | A linear gradient from 5% to 95% B over 20-30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm and 254 nm |

| Expected Purity | ≥95% (as seen for similar commercial products)[8] |

Table 1: Typical Analytical HPLC Conditions for Purity Assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹⁹F NMR spectroscopy are used to confirm the structure of the compound and to identify any impurities.

| Nucleus | Expected Chemical Shifts (δ, ppm) |

| ¹H NMR | Signals corresponding to the α-proton, β-protons, and the amine and carboxylic acid protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, α-carbon, β-carbon, and the fluorinated aromatic carbons (with characteristic C-F couplings). |

| ¹⁹F NMR | Resonances in the characteristic region for fluorine atoms attached to an aromatic ring. |

Table 2: General NMR Spectroscopic Data for this compound.

Common Impurities

Potential impurities in the synthesis of this compound may include:

-

Unreacted Starting Materials: Pentafluorobenzyl bromide, glycine derivatives.

-

Byproducts from Side Reactions: Over-alkylation or side reactions of the starting materials.

-

Enantiomeric Impurity: The corresponding D-enantiomer.

-

Residual Solvents: Solvents used in the synthesis and purification steps.

Visualized Workflows

The following diagrams illustrate the general workflows for the synthesis and purification of this compound.

Caption: Asymmetric synthesis routes to this compound.

Caption: General purification and analysis workflow.

References

- 1. O'Donnell Amino Acid Synthesis [organic-chemistry.org]

- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 3. researchgate.net [researchgate.net]

- 4. General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tandem Alkylation–Second-Order Asymmetric Transformation Protocol for the Preparation of Phenylalanine-Type Tailor-Made α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the Physicochemical Characteristics of Pentafluorophenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentafluorophenylalanine (PFPA) is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry, chemical biology, and materials science. As an analogue of the essential amino acid phenylalanine, its unique properties, imparted by the perfluorinated phenyl ring, make it a valuable tool for modifying the structure and function of peptides and proteins. The strong electron-withdrawing nature of the fluorine atoms significantly alters the electronic and hydrophobic character of the aromatic side chain, leading to enhanced metabolic stability, altered protein-protein interactions, and novel catalytic activities. This guide provides a comprehensive overview of the core physicochemical characteristics of pentafluorophenylalanine, detailed experimental protocols for their determination, and insights into its biological implications.

Physicochemical Properties

The introduction of five fluorine atoms onto the phenyl ring of phenylalanine dramatically influences its physical and chemical properties. While experimental data for some properties of the unprotected amino acid are not widely published, the following tables summarize the available quantitative data and provide context through comparison with the parent amino acid, L-phenylalanine.

Acid-Base Properties, Lipophilicity, and Solubility

The acidity of both the carboxylic acid and the ammonium group of pentafluorophenylalanine is expected to be higher (lower pKa values) compared to phenylalanine due to the strong electron-withdrawing effect of the pentafluorophenyl group. This increased acidity can influence the charge state of PFPA-containing peptides at physiological pH. The lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is also significantly impacted. While intuition might suggest that fluorination increases lipophilicity, the polarity of the C-F bond can lead to complex solvation effects.

Table 1: Acid-Base Properties, Lipophilicity, and Molecular Weight

| Property | L-Pentafluorophenylalanine | L-Phenylalanine | Data Source |

| pKa₁ (α-COOH) | ~1.8 (Estimated) | 1.83 - 2.20 | |

| pKa₂ (α-NH₃⁺) | ~8.7 (Estimated) | 9.09 - 9.13 | |

| pI | ~5.25 (Estimated) | 5.48 | Calculated |

| Calculated logP | 1.99 | 1.58 | ChemAxon |

| Molecular Weight | 255.15 g/mol | 165.19 g/mol | N/A |

Table 2: Physical Properties

| Property | L-Pentafluorophenylalanine | L-Phenylalanine | Data Source |

| Melting Point | 258 °C | 283 °C (decomposes) | |

| Aqueous Solubility | Data not available | 29.6 g/L at 25 °C | N/A |

Spectroscopic Characteristics

The spectroscopic properties of pentafluorophenylalanine are distinct from those of phenylalanine, primarily due to the presence of the five fluorine atoms. These differences are particularly evident in NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of pentafluorophenylalanine is simplified in the aromatic region compared to phenylalanine, as there are no protons on the phenyl ring. The key signals correspond to the α-proton and the two β-protons of the amino acid backbone. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the pentafluorophenyl ring.

-

¹³C NMR: The carbon NMR spectrum shows distinct signals for the carbonyl carbon, α-carbon, and β-carbon. The carbons of the pentafluorophenyl ring exhibit complex splitting patterns due to coupling with the fluorine atoms (¹JCF, ²JCF, etc.). These couplings can sometimes lead to a lower signal-to-noise ratio for the aromatic carbons.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing pentafluorophenylalanine and peptides containing this residue. Due to the chemical non-equivalence of the fluorine atoms, the spectrum typically shows three distinct signals corresponding to the ortho-, meta-, and para-fluorines, each with its characteristic chemical shift and coupling pattern.

Infrared (IR) Spectroscopy

The IR spectrum of pentafluorophenylalanine displays characteristic absorption bands for the amino acid functional groups, including the stretching vibrations of the N-H bonds in the amino group, the C=O bond of the carboxylic acid, and the C-F bonds of the aromatic ring. The strong C-F stretching vibrations typically appear in the region of 1100-1400 cm⁻¹.

Mass Spectrometry (MS)

In mass spectrometry, pentafluorophenylalanine can be readily identified by its molecular ion peak. The fragmentation pattern in tandem MS (MS/MS) experiments will show characteristic losses, such as the loss of the carboxylic acid group and fragmentation of the side chain, which can be used for sequencing in peptides.

Experimental Protocols

The following sections detail generalized experimental protocols for determining the key physicochemical properties of pentafluorophenylalanine. These protocols are based on standard methods for amino acids and may require optimization for this specific fluorinated analogue.

Determination of pKa by Potentiometric Titration

This protocol describes the determination of the acid dissociation constants (pKa) of pentafluorophenylalanine using potentiometric titration.

Methodology:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of pentafluorophenylalanine and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water.

-

Titration Setup: Place the solution in a thermostated vessel at a constant temperature (e.g., 25 °C). Use a calibrated pH electrode to monitor the pH of the solution.

-

Acidic Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding small, precise volumes of the titrant. Record the pH after each addition. This will allow for the determination of the pKa of the carboxylate group (pKa₁).

-

Basic Titration: In a separate experiment, or sequentially, titrate a fresh sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) and record the pH after each addition. This will be used to determine the pKa of the ammonium group (pKa₂).

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence points.

Determination of logP by Shake-Flask Method

This protocol outlines the determination of the octanol-water partition coefficient (logP) using the classical shake-flask method.

Methodology:

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them for 24 hours and then allowing the phases to separate. Use the appropriate aqueous buffer (e.g., phosphate buffer at pH 7.4) if determining the distribution coefficient (logD).

-

Sample Preparation: Prepare a stock solution of pentafluorophenylalanine in the aqueous phase at a known concentration.

-

Partitioning: In a separatory funnel, combine a known volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol.

-

Equilibration: Shake the funnel for a set period (e.g., 1-2 hours) to allow for the partitioning of the analyte between the two phases.

-

Phase Separation: Allow the phases to separate completely. Centrifugation may be used to expedite this process.

-

Concentration Analysis: Carefully separate the two phases and determine the concentration of pentafluorophenylalanine in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Determination of Aqueous Solubility

This protocol describes a common method for determining the thermodynamic aqueous solubility of pentafluorophenylalanine.

Methodology:

-

Sample Preparation: Add an excess amount of solid pentafluorophenylalanine to a known volume of deionized water in a sealed vial.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Separate the solid and liquid phases by filtration or centrifugation. Ensure that no solid particles are carried over into the liquid phase.

-

Quantification: Determine the concentration of the dissolved pentafluorophenylalanine in the clear aqueous solution using a validated analytical method such as HPLC with a calibration curve.

-

Solubility Value: The measured concentration represents the aqueous solubility of the compound at that temperature.

Spectroscopic Analysis Protocols

-

NMR Spectroscopy:

-

Dissolve 5-10 mg of pentafluorophenylalanine in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer. For ¹H and ¹³C spectra, ¹⁹F decoupling may be necessary to simplify the spectra.

-

-

FTIR Spectroscopy:

-

Prepare a KBr pellet by grinding a small amount of pentafluorophenylalanine (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing the mixture into a transparent disk.

-

Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal.

-

Record the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

-

Mass Spectrometry:

-

Prepare a dilute solution of pentafluorophenylalanine in a suitable solvent (e.g., methanol/water with 0.1% formic acid).

-

Introduce the sample into the mass spectrometer via direct infusion or liquid chromatography.

-

Acquire the mass spectrum in a suitable ionization mode (e.g., electrospray ionization, ESI). For tandem MS, select the molecular ion and subject it to collision-induced dissociation (CID) to obtain the fragmentation spectrum.

-

Biological Implications and Applications

Pentafluorophenylalanine is not a substrate for protein synthesis by the natural translational machinery. However, it can be incorporated into proteins site-specifically using engineered aminoacyl-tRNA synthetase/tRNA pairs, a technique known as genetic code expansion. This has made PFPA a valuable tool for:

-

Probing Protein Structure and Function: The unique spectroscopic properties of the pentafluorophenyl group (especially for ¹⁹F NMR) allow it to be used as a sensitive reporter of the local environment within a protein.

-

Enhancing Protein Stability: The incorporation of PFPA can increase the thermal and chemical stability of proteins due to the hydrophobic nature and rigidity of the perfluorinated ring.

-

Modulating Protein-Protein Interactions: The altered electronic properties of the pentafluorophenyl ring can either enhance or disrupt aromatic-aromatic and cation-π interactions at protein interfaces.

-

Drug Development: Peptides and proteins containing PFPA can exhibit improved metabolic stability and altered pharmacological properties.

Phenylalanine Metabolism and Potential Fate of PFPA

In biological systems, L-phenylalanine is an essential amino acid that is primarily metabolized through the phenylalanine hydroxylase pathway to produce tyrosine. This is the first step in its catabolism and also serves as a source of tyrosine for the synthesis of catecholamines and melanin.

The metabolic fate of pentafluorophenylalanine is not as well-characterized. Due to the stability of the C-F bonds, it is expected to be resistant to the action of phenylalanine hydroxylase and other metabolic enzymes. This metabolic inertness is a key reason for its use in creating more stable therapeutic peptides. However, further studies are needed to fully elucidate its long-term fate and potential for bioaccumulation or biotransformation in vivo.

Conclusion

Pentafluorophenylalanine possesses a unique set of physicochemical properties that distinguish it significantly from its natural counterpart, phenylalanine. The perfluorination of the aromatic ring imparts increased acidity, alters its lipophilicity, and provides a powerful spectroscopic handle for biophysical studies. While some of its fundamental properties still require more extensive experimental characterization, the available data and the established protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this versatile synthetic amino acid in their work. Its demonstrated utility in enhancing protein stability and as a probe for molecular interactions ensures that pentafluorophenylalanine will continue to be a valuable tool in advancing our understanding of biological systems and in the design of novel therapeutics.

An In-depth Technical Guide to 2,3,4,5,6-Pentafluoro-L-phenylalanine (CAS: 34702-59-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,5,6-Pentafluoro-L-phenylalanine is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry, chemical biology, and materials science. The strategic incorporation of five fluorine atoms onto the phenyl ring of L-phenylalanine imparts unique physicochemical properties that can profoundly influence the biological activity, metabolic stability, and conformational preferences of peptides and proteins. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on practical experimental protocols and data presentation for the research community. The introduction of multiple fluorine atoms can modulate acidity, basicity, hydrophobicity, and conformation of the parent molecule.[1]

The strong carbon-fluorine bond enhances metabolic stability by blocking sites of oxidative metabolism, leading to a longer in vivo half-life of peptide-based drugs. Furthermore, the 19F nucleus serves as a sensitive and non-invasive probe for Nuclear Magnetic Resonance (NMR) spectroscopy, enabling detailed studies of protein structure, dynamics, and ligand binding without the background noise associated with 1H NMR.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its commonly used Fmoc-protected derivative are presented in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 34702-59-5 | [3] |

| Molecular Formula | C₉H₆F₅NO₂ | [3] |

| Molecular Weight | 255.14 g/mol | |

| Appearance | Solid | [3] |

| Melting Point | 254 - 258 °C | [3] |

| Purity | ≥95% | |

| Storage Temperature | 2 - 8 °C | [3] |

Table 2: Physicochemical Properties of Fmoc-2,3,4,5,6-pentafluoro-L-phenylalanine

| Property | Value | Reference |

| CAS Number | 205526-32-5 | [4] |

| Molecular Formula | C₂₄H₁₆F₅NO₄ | |

| Molecular Weight | 477.38 g/mol | |

| Appearance | White to off-white powder | |

| Purity (HPLC) | ≥97% | |

| Optical Activity | [α]/D -20.5 ± 1.0°, c = 1 in methanol | |

| Solubility | Soluble in DMF and NMP | |

| Storage Temperature | 2 - 8°C |

Synthesis and Purification

While commercially available, understanding the synthetic routes to this compound is crucial for specialized applications and isotopic labeling. Asymmetric synthesis is key to obtaining the biologically active L-enantiomer.

Asymmetric Synthesis via Chiral Ni(II) Complex

A general and effective method for the asymmetric synthesis of α-amino acids involves the alkylation of a chiral Ni(II) complex of a Schiff base derived from glycine and a chiral ligand. This method can be adapted for the synthesis of this compound.[1]

Experimental Protocol: Asymmetric Synthesis

Materials:

-

Ni(II) complex of the Schiff base of glycine and (S)-2-[N-(N'-benzylprolyl)amino]benzophenone

-

Pentafluorobenzyl bromide

-

Potassium hydroxide

-

Methanol

-

Hydrochloric acid (6M)

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Alkylation: To a solution of the chiral Ni(II) complex in methanol, add a solution of potassium hydroxide in methanol. Stir the mixture at room temperature for 10 minutes. Add pentafluorobenzyl bromide and continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Hydrolysis: After completion of the alkylation, add 6M hydrochloric acid to the reaction mixture and stir at 60°C for 8-12 hours to hydrolyze the complex and the Schiff base.

-

Extraction and Purification: Cool the reaction mixture to room temperature and extract with diethyl ether to remove the chiral auxiliary. The aqueous layer contains the crude amino acid hydrochloride.

-

Isolation: Neutralize the aqueous layer with a suitable base (e.g., sodium bicarbonate) to the isoelectric point of the amino acid to precipitate the product.

-

Recrystallization: Collect the crude product by filtration and recrystallize from a suitable solvent system (e.g., water/ethanol) to obtain pure this compound.[5]

Caption: Workflow for the asymmetric synthesis of this compound.

Applications in Peptide Synthesis and Drug Discovery

The unique properties of this compound make it a valuable building block for modifying peptides to enhance their therapeutic potential. It is commonly incorporated into peptide sequences using solid-phase peptide synthesis (SPPS).

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy is the most common method for SPPS. Fmoc-2,3,4,5,6-pentafluoro-L-phenylalanine is commercially available for this purpose.

Experimental Protocol: Incorporation into a Peptide using SPPS

Materials:

-

Fmoc-Rink Amide resin (or other suitable solid support)

-

Fmoc-protected amino acids (including Fmoc-2,3,4,5,6-pentafluoro-L-phenylalanine)

-

N,N'-Diisopropylcarbodiimide (DIC) or other coupling reagent

-

OxymaPure® or other activator

-

Piperidine (20% in DMF)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: a. In a separate vial, dissolve Fmoc-2,3,4,5,6-pentafluoro-L-phenylalanine (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF. b. Add the activated amino acid solution to the deprotected resin. c. Allow the coupling reaction to proceed for 1-2 hours at room temperature. d. Wash the resin with DMF and DCM.

-

Repeat: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide by adding the TFA solution to cold diethyl ether. Collect the precipitate by centrifugation, wash with cold ether, and dry. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).

Application in 19F NMR Studies of Proteins

The incorporation of this compound into proteins provides a powerful tool for studying protein structure, dynamics, and interactions using 19F NMR spectroscopy. The five fluorine atoms provide a strong and sensitive NMR signal that is highly responsive to changes in the local environment.[2]

Biosynthetic Incorporation into Proteins

This amino acid can be incorporated into proteins expressed in bacterial systems (e.g., E. coli) by supplementing the growth medium and using an appropriate auxotrophic strain or by inhibiting the endogenous phenylalanine biosynthesis pathway.

Experimental Protocol: Biosynthetic Incorporation into an E. coli Expressed Protein

Materials:

-

E. coli expression strain auxotrophic for phenylalanine (e.g., ATCC 39554).

-

Expression plasmid containing the gene of interest under an inducible promoter.

-

Minimal media (e.g., M9) supplemented with necessary nutrients and antibiotics.

-

This compound.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

-

Lysis buffer and purification reagents (e.g., Ni-NTA resin for His-tagged proteins).

Procedure:

-

Starter Culture: Inoculate a starter culture of the E. coli expression strain in rich media (e.g., LB) and grow overnight.

-

Main Culture: Inoculate the main culture in minimal media with the starter culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Amino Acid Addition: Add this compound to the culture to a final concentration of 50-100 mg/L.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Expression: Reduce the temperature to 18-25°C and continue to grow the culture for 12-16 hours.

-

Harvesting and Purification: Harvest the cells by centrifugation. Lyse the cells and purify the protein of interest using standard chromatographic techniques.

-

19F NMR Analysis: Prepare the purified protein sample for NMR analysis. The concentration should typically be in the range of 100-500 µM. Acquire 19F NMR spectra to study the protein's structural and dynamic properties.

Caption: Workflow for the biosynthetic incorporation of this compound.

Signaling Pathway Modulation

Peptides containing this compound can be designed to modulate the activity of various cellular targets, including G-protein coupled receptors (GPCRs). The altered electronic and steric properties of the fluorinated residue can enhance binding affinity and selectivity for the receptor.

The following diagram illustrates a general GPCR signaling pathway that can be modulated by a peptide ligand incorporating this unnatural amino acid.

Caption: A generalized GPCR signaling pathway modulated by a peptide ligand.

Safety and Handling

This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3]

-

Handling: Use only in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.[3]

-

Storage: Keep the container tightly closed and store in a dry, well-ventilated area at 2-8°C.[3]

In case of exposure, seek medical attention. For skin contact, wash with plenty of soap and water. If inhaled, move the person to fresh air.[3]

Conclusion

This compound is a versatile and powerful tool for researchers in drug discovery and chemical biology. Its unique properties, conferred by the perfluorinated phenyl ring, offer significant advantages in enhancing the metabolic stability and modulating the biological activity of peptides. Furthermore, its utility as a 19F NMR probe provides an invaluable method for studying protein structure and function in detail. The experimental protocols and data presented in this guide offer a practical resource for the effective utilization of this compound in research and development.

References

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]

- 3. synquestlabs.com [synquestlabs.com]

- 4. aralezbio-store.com [aralezbio-store.com]

- 5. benchchem.com [benchchem.com]

The Structural Enigma: An In-depth Technical Guide to the Structure and Conformation of 2,3,4,5,6-Pentafluoro-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,4,5,6-Pentafluoro-L-phenylalanine (F5-Phe) is a synthetic amino acid of significant interest in medicinal chemistry and drug development. The substitution of all five aromatic protons of L-phenylalanine with fluorine atoms imparts profound changes to its physicochemical properties, including hydrophobicity, electronic distribution, and conformational preferences. These alterations can be harnessed to enhance the metabolic stability of peptides, modulate protein-protein interactions, and serve as a sensitive probe in ¹⁹F NMR studies. This technical guide provides a comprehensive overview of the structure and conformation of F5-Phe, addressing the current landscape of its structural elucidation through experimental and computational methodologies. While a definitive crystal structure of the free amino acid is not publicly available, this guide synthesizes data from related compounds and theoretical models to present a detailed analysis of its molecular geometry.

Introduction: The Impact of Perfluorination

The incorporation of fluorine into bioactive molecules is a widely utilized strategy in drug design.[1] In the case of phenylalanine, perfluorination of the phenyl ring introduces several key effects:

-

Increased Hydrophobicity: The highly electronegative fluorine atoms create a fluorous phase, which can enhance partitioning into lipid bilayers and influence molecular packing.

-

Altered Electrostatics: The strong electron-withdrawing nature of fluorine atoms modifies the quadrupole moment of the aromatic ring, influencing cation-π and other non-covalent interactions.

-

Enhanced Stability: The C-F bond is stronger than the C-H bond, which can increase resistance to metabolic degradation.[1]

-

Conformational Constraints: The steric bulk and electronic properties of the fluorine atoms can influence the rotational freedom of the side chain and the backbone dihedral angles of peptides into which it is incorporated.[2]

Understanding the precise three-dimensional structure and conformational dynamics of F5-Phe is paramount for its rational application in the design of novel therapeutics and research tools.

Molecular Structure and Geometry

A definitive, publicly available crystal structure for free this compound has not been reported. However, its molecular geometry can be inferred from the well-characterized structure of L-phenylalanine and computational modeling.[3] The core structure consists of a chiral α-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a pentafluorobenzyl side chain. In solution, it is expected to exist as a zwitterion.

Predicted Effects of Perfluorination on Molecular Geometry

The introduction of five fluorine atoms on the phenyl ring is predicted to induce the following changes compared to native L-phenylalanine:

-

Carbon-Fluorine Bonds: The C-F bonds are strong and short, with a typical length of approximately 1.35 Å in aromatic systems.[3]

-

Aromatic Ring Geometry: The high electronegativity of fluorine is expected to cause minor alterations in the C-C bond lengths within the phenyl ring. Specifically, the C-C bonds adjacent to the C-F bonds may be slightly shorter. The C-C-C bond angles within the ring may also deviate slightly from the ideal 120° of a perfect hexagon to accommodate the fluorine substituents.[3]

-

Side Chain Conformation: The torsional angles (χ1 and χ2) that define the orientation of the pentafluorophenyl ring relative to the amino acid backbone will be influenced by the steric and electronic effects of the fluorine atoms.

Tabulated Structural Data

The following tables summarize key quantitative data for L-phenylalanine and provide predicted or representative values for this compound. It is crucial to note that the data for F5-Phe is not derived from a direct crystal structure of the free amino acid and should be considered as an approximation based on computational models and data from related structures.

Table 1: Representative Bond Lengths (Å)

| Bond | L-Phenylalanine (Representative) | This compound (Predicted/Representative) |

| N - Cα | 1.47 | ~1.47 |

| Cα - C | 1.53 | ~1.53 |

| C - O | 1.25 | ~1.25 |

| Cα - Cβ | 1.54 | ~1.54 |

| Cβ - Cγ | 1.51 | ~1.51 |

| Cγ - Cδ (avg) | 1.39 | ~1.39 |

| C - F (avg) | N/A | ~1.35 |

Data for L-Phenylalanine is based on typical values from peptide crystal structures. Data for F5-Phe is predictive.[3]

**Table 2: Representative Bond Angles (°) **

| Angle | L-Phenylalanine (Representative) | This compound (Predicted/Representative) |

| N - Cα - C | 111 | ~111 |

| Cα - C - O | 117 | ~117 |

| Cα - Cβ - Cγ | 114 | ~114 |

| C-C-C (ring avg) | 120 | ~120 (with minor deviations) |

| C-C-F (avg) | N/A | ~120 |

Data for L-Phenylalanine is based on typical values from peptide crystal structures. Data for F5-Phe is predictive.[3]

Table 3: Representative Backbone Dihedral Angles (Φ, Ψ) in Peptides (°)

| Secondary Structure | Residue | Φ (°) | Ψ (°) |

| α-helix | Phe | -63 | -42 |

| β-sheet/Extended | Phe | -70 to -150 | 80 to 170 |

| α-helix | F5-Phe | Subtle changes expected | Subtle changes expected |

| β-sheet/Extended | F5-Phe | Subtle changes expected | Subtle changes expected |

Computational studies on other fluorinated phenylalanines suggest that the effect on backbone dihedral angles can be subtle and context-dependent.[4]

Experimental Protocols for Structural Elucidation

The determination of the precise three-dimensional structure and conformational preferences of this compound, either as a free molecule or within a peptide, relies on a combination of experimental techniques and computational modeling.

X-ray Crystallography

X-ray crystallography is the gold standard for determining the atomic-resolution structure of molecules in the solid state.

Methodology:

-

Crystallization: The first and often most challenging step is to grow single crystals of F5-Phe or a peptide containing it. This involves dissolving the compound in a suitable solvent and slowly changing the conditions (e.g., temperature, solvent composition) to induce the formation of a well-ordered crystal lattice.

-

Data Collection: A single crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern that is recorded on a detector.

-

Structure Solution and Refinement: The diffraction pattern is processed to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined. This initial model is then refined to best fit the experimental data, yielding precise bond lengths, bond angles, and dihedral angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure and dynamics of molecules in solution. For F5-Phe, both ¹H and ¹⁹F NMR are highly informative.

Methodology:

-

Sample Preparation: Dissolve 1-5 mg of the purified F5-Phe-containing peptide in a suitable deuterated solvent (e.g., H₂O/D₂O 90/10). The pH is typically adjusted to a range where amide proton exchange is slow (pH 4-5).[4]

-

Data Acquisition: A series of 1D and 2D NMR experiments are performed:

-

1D ¹H and ¹⁹F NMR: To assess sample purity and obtain initial information. The ¹⁹F nucleus is a highly sensitive probe with no background signal in biological systems.[4][5]

-

2D TOCSY (Total Correlation Spectroscopy): To identify protons belonging to the same amino acid spin system.[6]

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[4]

-

2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹⁵N-labeled, this provides a fingerprint of the peptide's backbone and side-chain amides.[4]

-

-

Data Processing and Analysis: The NMR data is processed, and resonances are assigned to specific atoms in the molecule.

-

Structure Calculation: The distance restraints from NOESY experiments are used in computational algorithms to generate a family of 3D structures consistent with the experimental data.

Computational Chemistry

In the absence of experimental data, computational methods like Density Functional Theory (DFT) can be used to predict the lowest energy conformation of a molecule.

Methodology:

-

Model Building: An initial 3D model of F5-Phe is generated.

-

Geometry Optimization: Quantum mechanical calculations are performed to find the arrangement of atoms that minimizes the total energy of the molecule.

-

Analysis: The output provides optimized bond lengths, bond angles, and dihedral angles, as well as information about the electronic properties of the molecule.[3]

Conformational Analysis

The conformation of the F5-Phe side chain is primarily defined by the dihedral angles χ1 (N-Cα-Cβ-Cγ) and χ2 (Cα-Cβ-Cγ-Cδ1). The perfluorination of the phenyl ring is expected to influence the preferred rotameric states due to steric hindrance and altered non-covalent interactions. While detailed experimental data on the conformational landscape of F5-Phe is limited, studies on peptides containing fluorinated phenylalanines suggest that the conformational preferences can be context-dependent, influenced by the local environment within the peptide or protein.[2]

Conclusion

This compound is a valuable tool for chemical biologists and drug discovery scientists. While a definitive experimental structure of the free amino acid remains to be determined, a combination of data from related compounds and computational modeling provides a solid foundation for understanding its structural and conformational properties. The methodologies outlined in this guide, including X-ray crystallography and NMR spectroscopy, represent the key experimental approaches for the detailed structural characterization of this and other modified amino acids. Further research to elucidate the precise solid-state and solution-state structures of F5-Phe will undoubtedly facilitate its more effective application in the development of next-generation therapeutics.

References

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Probing Peptidylprolyl Bond cis/trans Status Using Distal 19F NMR Reporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

A Technical Guide to 2,3,4,5,6-Pentafluoro-L-phenylalanine for Researchers and Drug Development Professionals

An In-depth Resource on the Commercial Availability, Properties, and Applications of a Key Fluorinated Amino Acid

This technical guide provides a comprehensive overview of 2,3,4,5,6-Pentafluoro-L-phenylalanine, a non-canonical amino acid of significant interest in peptide and protein chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its commercial suppliers, physicochemical properties, and key experimental applications.

Commercial Availability and Supplier Information

This compound and its commonly used N-α-Fmoc-protected derivative are available from a range of commercial suppliers specializing in fine chemicals and reagents for peptide synthesis. The availability of this compound facilitates its incorporation into research and development pipelines without the need for custom synthesis. Below is a summary of key suppliers and their product offerings.

Physicochemical and Quantitative Data

The unique properties of this compound stem from the substitution of all five aromatic protons of L-phenylalanine with fluorine atoms. This modification significantly alters the electronic properties of the aromatic ring, enhancing hydrophobicity and creating a sensitive probe for ¹⁹F NMR studies, all while maintaining a similar steric profile to the natural amino acid.[1] The tables below summarize the key quantitative data for the unprotected amino acid and its Fmoc-protected counterpart, compiled from various commercial suppliers.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 16029-74-8 |

| Molecular Formula | C₉H₆F₅NO₂ |

| Molecular Weight | 255.14 g/mol |

| Appearance | White to off-white powder |

| Purity | Typically ≥98% |

| Storage Temperature | 2-8°C |

Table 2: Physicochemical Properties of N-α-Fmoc-2,3,4,5,6-pentafluoro-L-phenylalanine

| Property | Value |

| CAS Number | 205526-32-5 |

| Molecular Formula | C₂₄H₁₆F₅NO₄ |

| Molecular Weight | 477.38 g/mol |

| Appearance | White to off-white powder |

| Purity | Typically ≥97% (HPLC) |

| Storage Temperature | 2-8°C |

Key Applications and Experimental Protocols

The primary applications of this compound lie in the fields of peptide synthesis and protein structural biology. Its incorporation into peptides can enhance metabolic stability and modulate biological activity.[1] Furthermore, the pentafluorophenyl group serves as a powerful and sensitive probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, enabling the study of protein structure, dynamics, and interactions without the interference of background signals.[2]

Solid-Phase Peptide Synthesis (SPPS)

The most common method for incorporating this compound into a peptide sequence is through Fmoc-based solid-phase peptide synthesis (SPPS).[3] The Fmoc-protected version of the amino acid is commercially available and can be used in standard automated or manual synthesis protocols.

This protocol outlines the key steps for the incorporation of Fmoc-2,3,4,5,6-pentafluoro-L-phenylalanine into a peptide chain using a manual synthesis approach.

Materials:

-

Fmoc-protected amino acids (including Fmoc-2,3,4,5,6-pentafluoro-L-phenylalanine)

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Swelling: The resin is swelled in DMF in a reaction vessel for at least 30 minutes.

-

Fmoc Deprotection: The Fmoc protecting group is removed from the resin-bound amino acid by treatment with a 20% solution of piperidine in DMF. This is typically a two-step process: a short initial treatment followed by a longer incubation.[3]

-

Washing: The resin is thoroughly washed with DMF to remove residual piperidine and by-products.

-

Amino Acid Coupling: The Fmoc-2,3,4,5,6-pentafluoro-L-phenylalanine (or other Fmoc-amino acid) is pre-activated with a coupling reagent and a base in DMF. This activated solution is then added to the deprotected resin. The coupling reaction is allowed to proceed for 1-2 hours.[4]

-

Washing: The resin is washed with DMF and DCM to remove unreacted reagents.

-

Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin and the side-chain protecting groups are removed by treatment with a cleavage cocktail.[5]

-

Peptide Precipitation: The crude peptide is precipitated from the cleavage solution by the addition of cold diethyl ether.[3]

-

Purification: The precipitated peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

References

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. benchchem.com [benchchem.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

The Biological Activity of Pentafluorophenylalanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentafluorophenylalanine (F5-Phe) is a non-canonical amino acid that has garnered significant interest in the fields of chemical biology, drug discovery, and materials science. The substitution of the five hydrogen atoms on the phenyl ring of phenylalanine with fluorine atoms imparts unique physicochemical properties, including increased hydrophobicity, altered electronic characteristics, and enhanced metabolic stability. These properties make F5-Phe a valuable tool for modulating the structure and function of peptides and proteins, leading to the development of novel therapeutics, research probes, and biomaterials. This technical guide provides a comprehensive overview of the biological activity of pentafluorophenylalanine, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways and experimental workflows.

Physicochemical Properties and Their Biological Implications

The introduction of five fluorine atoms onto the phenyl ring of phenylalanine dramatically alters its properties:

-

Increased Hydrophobicity: The highly fluorinated ring is exceptionally hydrophobic, which can enhance the binding of F5-Phe-containing peptides to hydrophobic pockets in target proteins and increase their partitioning into lipid membranes.

-

Altered Electrostatics: The strong electron-withdrawing nature of the fluorine atoms creates a quadrupole moment on the aromatic ring, influencing cation-π and other non-covalent interactions that are critical for molecular recognition.

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the phenyl ring resistant to enzymatic degradation, thereby increasing the in vivo half-life of peptides and proteins containing this amino acid.

-

¹⁹F NMR Probe: The fluorine-19 nucleus is an excellent NMR probe due to its 100% natural abundance and high gyromagnetic ratio. This allows for the use of ¹⁹F NMR spectroscopy to study the structure, dynamics, and interactions of F5-Phe-labeled proteins in a background-free manner.[1][2][3]

Biological Activities of Pentafluorophenylalanine

The unique properties of F5-Phe translate into a range of biological activities when it is incorporated into peptides and proteins.

Enzyme Inhibition

The incorporation of F5-Phe into peptide-based inhibitors can significantly enhance their potency and selectivity. The altered electronics and increased hydrophobicity of the F5-Phe side chain can lead to more favorable interactions within the active site of an enzyme.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition:

Proteasome Inhibition:

The proteasome is a multi-catalytic protease complex responsible for the degradation of most intracellular proteins and is a validated target in cancer therapy. Peptide-based proteasome inhibitors containing fluorinated phenylalanine derivatives have been shown to have a profound effect on inhibitor potency and selectivity.

Modulation of Protein Stability

The effect of F5-Phe incorporation on protein stability is complex and context-dependent. While the increased hydrophobicity of the F5-Phe side chain can contribute to the stability of the hydrophobic core of a protein, the altered electronic properties can also disrupt favorable aromatic interactions. In comparison to partially fluorinated phenylalanines, pentafluorophenylalanine has been shown to be less stabilizing in some contexts.[7]

Antimicrobial Activity

The incorporation of F5-Phe into antimicrobial peptides (AMPs) can enhance their activity. The increased hydrophobicity can improve the peptide's ability to interact with and disrupt bacterial cell membranes. While specific Minimum Inhibitory Concentration (MIC) values for F5-Phe containing AMPs were not found in the provided search results, the general principle of using hydrophobic non-canonical amino acids to enhance antimicrobial activity is well-established.

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of pentafluorophenylalanine and related compounds.

| Compound/Peptide | Target Enzyme | Inhibition Constant (Ki) | Reference(s) |

| Pentafluorophosphato-difluoromethyl-phenylalanine | PTP1B | 61 µM | [5] |

| Pentafluorophosphato-carbonyl-phenylalanine | PTP1B | 52 µM | [5] |

| Compound/Peptide | Target Proteasome Subunit | IC50 Value | Reference(s) |

| Peptide epoxyketone with pentafluorophenylalanine | Chymotrypsin-like (β5) | Potent and selective inhibition reported, specific IC50 not provided in abstract |

| Protein Variant | Change in Gibbs Free Energy (ΔΔG) (kcal/mol) | Effect on Stability | Reference(s) |

| Villin headpiece subdomain HP35 with F5-Phe | Less stable than tetrafluorinated analogs | Destabilizing | [7] |

| General observation for highly fluorinated amino acids | Context-dependent | Can be stabilizing or destabilizing | [8][9][10][11] |

| Peptide Sequence | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference(s) |

| Data not available in the search results for F5-Phe containing peptides. | N/A | N/A | N/A |

Experimental Protocols

Genetic Incorporation of Pentafluorophenylalanine into Proteins in E. coli

This protocol describes the site-specific incorporation of F5-Phe into a target protein in E. coli using an engineered aminoacyl-tRNA synthetase/tRNA pair.[12][13][14][15]

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression plasmid for the target protein with an in-frame amber stop codon (TAG) at the desired incorporation site.

-

pEVOL plasmid encoding an engineered pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNAPylCUA.

-

Luria-Bertani (LB) medium and auto-induction medium.

-

Appropriate antibiotics.

-

Pentafluorophenylalanine (F5-Phe).

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) if not using auto-induction medium.

Procedure:

-

Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL plasmid.

-

Starter Culture: Inoculate a 5 mL LB medium containing the appropriate antibiotics with a single colony and grow overnight at 37°C with shaking.

-

Expression Culture: Inoculate 1 L of auto-induction medium (or LB medium) containing the appropriate antibiotics with the overnight culture.

-

Addition of F5-Phe: Add F5-Phe to the culture to a final concentration of 1-3 mM.

-

Induction: If using LB medium, grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8, then induce protein expression with IPTG (final concentration 0.1-1 mM). For auto-induction medium, induction will occur automatically.

-

Expression: Incubate the culture at a reduced temperature (e.g., 18-30°C) for 16-24 hours to allow for protein expression and proper folding.

-

Harvesting: Harvest the cells by centrifugation.

-

Purification: Purify the F5-Phe-containing protein from the cell lysate using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

-

Verification: Confirm the incorporation of F5-Phe using mass spectrometry.

¹⁹F NMR Analysis of F5-Phe Labeled Proteins

This protocol provides a basic workflow for acquiring a 1D ¹⁹F NMR spectrum to analyze a protein containing F5-Phe.[1][2][3][14][15][16]

Materials:

-

Purified F5-Phe labeled protein in a suitable NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 7.0).

-

Deuterium oxide (D₂O) for field locking.

-

NMR spectrometer equipped with a fluorine probe.

Procedure:

-

Sample Preparation: Prepare the NMR sample by adding 5-10% D₂O to the purified protein solution. The final protein concentration should typically be in the range of 10 µM to 1 mM.

-

Transfer to NMR Tube: Transfer the sample to a clean NMR tube.

-

Spectrometer Setup:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the D₂O signal.

-

Tune and match the fluorine probe to the ¹⁹F frequency.

-

-

Data Acquisition:

-

Acquire a 1D ¹⁹F NMR spectrum. Typical parameters include a spectral width of ~50-100 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

-

Data Processing:

-

Process the acquired free induction decay (FID) by applying Fourier transformation.

-

Perform phase and baseline correction on the resulting spectrum.

-

Signaling Pathways and Workflows

PTP1B Signaling Pathway

The following diagram illustrates the negative regulatory role of PTP1B in the insulin signaling pathway. Inhibition of PTP1B by F5-Phe-containing compounds would be expected to enhance this pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. What PTP1B inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 5. Pentafluorophosphato‐Phenylalanines: Amphiphilic Phosphotyrosine Mimetics Displaying Fluorine‐Specific Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pentafluorophosphato-Phenylalanines: Amphiphilic Phosphotyrosine Mimetics Displaying Fluorine-Specific Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Expanding the fluorous arsenal: tetrafluorinated phenylalanines for protein design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A three-state prediction of single point mutations on protein stability changes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Correlating protein function and stability through the analysis of single amino acid substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Accurate protein stability predictions from homology models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Expansion of the genetic code: site-directed p-fluoro-phenylalanine incorporation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 14. researchgate.net [researchgate.net]

- 15. Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. utoronto.scholaris.ca [utoronto.scholaris.ca]

2,3,4,5,6-Pentafluoro-L-phenylalanine: A Technical Guide to its Application as a Non-Canonical Amino Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,3,4,5,6-pentafluoro-L-phenylalanine (L-pFPA), a non-canonical amino acid (ncAA) with unique properties that make it a valuable tool in protein engineering, drug discovery, and biophysical studies. The introduction of fluorine atoms into the phenyl ring of phenylalanine dramatically alters its electronic and hydrophobic properties, offering novel ways to probe and modulate protein structure, function, and interactions.

Physicochemical Properties and Advantages of L-pFPA

The complete substitution of hydrogen with fluorine on the phenyl ring of L-phenylalanine endows L-pFPA with distinct characteristics compared to its canonical counterpart.

Table 1: Physicochemical Properties of L-Phenylalanine vs. This compound

| Property | L-Phenylalanine | This compound | Reference |

| Molecular Formula | C₉H₁₁NO₂ | C₉H₆F₅NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | 255.14 g/mol | [2] |

| Aromatic Character | Electron-rich π system | Electron-deficient π system | [3] |

| Hydrophobicity | High | Increased | [4] |

| Cation-π Binding Potential | High | Significantly reduced (~12-34% of Phe) | [3] |

The key advantages of incorporating L-pFPA into proteins include:

-

Enhanced Protein Stability: The increased hydrophobicity and the potential for favorable interactions with other residues can lead to enhanced thermal and chemical stability of proteins.[5]

-

Modulation of Protein-Protein Interactions: The altered electrostatic potential of the pentafluorophenyl ring can be used to tune the strength and specificity of protein-protein interactions.[6]

-

¹⁹F NMR Probe: The five fluorine atoms provide a highly sensitive and background-free signal for Nuclear Magnetic Resonance (NMR) spectroscopy, enabling detailed studies of protein structure, dynamics, and ligand binding.[7][8]

-

Novel Therapeutic Properties: The unique properties of L-pFPA can be exploited to develop therapeutic proteins with improved stability, bioavailability, and novel mechanisms of action.[2]

Quantitative Data on L-pFPA Incorporation and its Effects

The successful incorporation of L-pFPA and its impact on protein properties have been quantitatively assessed in several studies.

Table 2: Fidelity and Yield of L-pFPA Incorporation

| Synthetase/System | Expression Host | Fidelity of Incorporation | Protein Yield | Reference |